molecular formula C11H10N2O3 B13684200 Methyl 8-methoxyquinazoline-6-carboxylate

Methyl 8-methoxyquinazoline-6-carboxylate

Cat. No.: B13684200
M. Wt: 218.21 g/mol
InChI Key: IJUREEVNHGQUFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves the reaction of 8-methoxyquinazoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar structure but without the methoxy and ester groups.

    8-Methoxyquinazoline: Similar to methyl 8-methoxyquinazoline-6-carboxylate but lacks the ester group.

    Quinazoline-6-carboxylate: Similar but without the methoxy group.

Uniqueness: this compound is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other quinazoline derivatives .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 8-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3

InChI Key

IJUREEVNHGQUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)OC

Origin of Product

United States

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